Dehydroluciferin
Overview
Description
Dehydroluciferin is a molecule that is essential for the emission of light in bioluminescent organisms such as fireflies . It was first identified as one of the products formed during the biological oxidation of luciferin . Dehydroluciferin is present in small quantities in the firefly and can be prepared from luciferin by chemical oxidation .
Synthesis Analysis
The synthesis of Dehydroluciferin involves the oxidation of firefly luciferin with molecular oxygen . Firefly luciferase, a member of the acyl-adenylate/thioester-forming superfamily of enzymes, catalyzes this oxidation . The enzyme also has a catalytic function of fatty acyl-CoA synthesis from fatty acids in the presence of ATP, Mg2+, and coenzyme A .
Molecular Structure Analysis
Dehydroluciferin contains a total of 26 bonds; 20 non-H bonds, 7 multiple bonds, 1 rotatable bond, 7 double bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 imine (aliphatic) .
Chemical Reactions Analysis
Dehydroluciferin, a prevalent oxidative breakdown product of luciferin, is a potent inhibitor of Ultra-Glo™ luciferase . Its formation in the detection reagent is responsible for the decreased ability to detect ATP .
Physical And Chemical Properties Analysis
Dehydroluciferin is a prevalent oxidative breakdown product of luciferin . It is a potent inhibitor of Ultra-Glo™ luciferase and its formation in the detection reagent is responsible for the decreased ability to detect ATP .
Scientific Research Applications
1. Nanosecond Time-Resolved Proton Transfer Studies
Dehydroluciferin, when bound to luciferase, demonstrates a slow rate of proton transfer, suggesting a hydrophobic binding site. This was observed through fluorescence lifetime measurements, which revealed insights into the excited state ionization of dehydroluciferin in various solvents and when bound to luciferase (DeLuca et al., 1971).
2. Synthesis from 1,4-Benzoquinone
A novel synthesis pathway for dehydroluciferin, starting from 1,4-benzoquinone, has been discovered. This process involves several steps, including reaction with l-cysteine ethyl ester and oxidation-cyclization, which ultimately yields dehydroluciferin (Ciuffreda et al., 2013).
3. Excited-State Proton Transfer in Firefly Dehydroluciferin
Steady-state and time-resolved emission techniques were used to study protolytic processes in the excited state of dehydroluciferin. It was found that the excited-state proton transfer (ESPT) rate coefficient of dehydroluciferin is significantly different from that of d-luciferin and oxyluciferin, indicating unique photophysical properties (Presiado et al., 2012).
4. Chemical Synthesis and Firefly Luciferase Produced Dehydroluciferyl-Coenzyme A
Dehydroluciferyl-coenzyme A (L-CoA) was chemically synthesized and characterized, confirming its identity with the compound produced by firefly luciferase. This research contributes to understanding the activator effect of CoA on luciferase bioluminescent assays, highlighting the role of dehydroluciferin in this process (Fraga et al., 2004).
Future Directions
The study of Dehydroluciferin and its properties is pivotal for the development of bioluminescent detection systems . Future research could focus on improving the thermal stability of substrates for bioluminescence-based detection systems . The results of such studies could serve as foundations for the next generation of bioluminescence ATP detection assays with desirable reagent stability .
properties
IUPAC Name |
2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S2/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16/h1-4,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCGRDQQIOGCKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)C3=NC(=CS3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347299 | |
Record name | Dehydroluciferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydroluciferin | |
CAS RN |
20115-09-7 | |
Record name | Dehydroluciferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401347299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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